molecular formula C17H20N2O2 B2808989 N-cyclohexyl-6-methoxyquinoline-4-carboxamide CAS No. 2415574-00-2

N-cyclohexyl-6-methoxyquinoline-4-carboxamide

Cat. No.: B2808989
CAS No.: 2415574-00-2
M. Wt: 284.359
InChI Key: SVKSWPHEEWISQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-6-methoxyquinoline-4-carboxamide: is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.359. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-cyclohexyl-6-methoxyquinoline-4-carboxamide typically involves the reaction of quinoline derivatives with cyclohexylamine under specific conditions. One common method includes the use of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to facilitate the coupling reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

N-cyclohexyl-6-methoxyquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 6-methoxy position, using reagents like sodium hydride (NaH) and alkyl halides.

Scientific Research Applications

N-cyclohexyl-6-methoxyquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active compounds, including potential anticancer agents and antimicrobial drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties, which are useful in the fields of organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can induce oxidative stress in cells, leading to DNA damage and cell cycle arrest . This oxidative damage is a potential therapeutic approach for targeting cancer cells, as they are more vulnerable to reactive oxygen species-induced injury compared to normal cells .

Comparison with Similar Compounds

N-cyclohexyl-6-methoxyquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    6-Methoxyquinoline: This compound is a simpler derivative with similar biological activities but lacks the cyclohexyl and carboxamide groups, which may affect its potency and selectivity.

    Quinoline-4-carboxamide: This derivative lacks the methoxy and cyclohexyl groups, which can influence its chemical reactivity and biological interactions.

    N-cyclohexylquinoline-4-carboxamide: This compound is similar but lacks the methoxy group, which may alter its electronic properties and interactions with biological targets.

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-6-methoxyquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-21-13-7-8-16-15(11-13)14(9-10-18-16)17(20)19-12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKSWPHEEWISQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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